

Dihydrocytochalasin B: Solubility, Application Notes, and Protocols

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Compound of Interest

Compound Name: *dihydrocytochalasin B*

Cat. No.: B7803397

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For Researchers, Scientists, and Drug Development Professionals

I. Abstract

Dihydrocytochalasin B is a cell-permeable mycotoxin and a saturated derivative of cytochalasin B. It is a potent inhibitor of actin polymerization and is widely utilized in cell biology research to study processes involving the actin cytoskeleton. Unlike its parent compound, **dihydrocytochalasin B** does not inhibit glucose transport, making it a more specific tool for dissecting actin-dependent cellular functions.[1][2][3] This document provides detailed information on the solubility of **dihydrocytochalasin B** in various solvents, protocols for its preparation and use in cell culture, and an overview of its mechanism of action.

II. Physicochemical and Solubility Data

Dihydrocytochalasin B is typically supplied as a white to off-white crystalline solid.[4] Proper storage of the solid compound is at -20°C, where it is stable for at least four years.[5]

Solubility Profile

The solubility of **dihydrocytochalasin B** in common laboratory solvents is summarized below. It is crucial to use high-purity, anhydrous solvents, as the presence of water can affect solubility and stability. For instance, hygroscopic DMSO can significantly impact the solubility of the product, and using newly opened DMSO is recommended.[4]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	≥ 20 mg/mL	≥ 41.53 mM	Saturation point may be higher. [4] [5] [6]
DMF	30 mg/mL	62.29 mM	May require sonication and warming to fully dissolve. [4] [5] [6]
Ethanol	20 mg/mL	41.53 mM	
DMF:PBS (pH 7.2) (1:20)	0.05 mg/mL	0.10 mM	For use in aqueous solutions. [5]
Water	Essentially Insoluble	-	

Note: **Dihydrocytochalasin B** is a member of the cytochalasin family. For the parent compound, Cytochalasin B, some sources report solubilities of 371 mg/mL in DMSO and 35 mg/mL in ethanol, suggesting that the solubility of **Dihydrocytochalasin B** may also be high in these solvents.

Stock Solution Stability

Proper storage of stock solutions is critical to maintain the compound's activity.

Storage Temperature	Solvent	Stability Duration
-80°C	DMSO or DMF	6 months
-20°C	DMSO or DMF	1 month
Aqueous Buffers	N/A	Not Recommended (Prepare fresh)

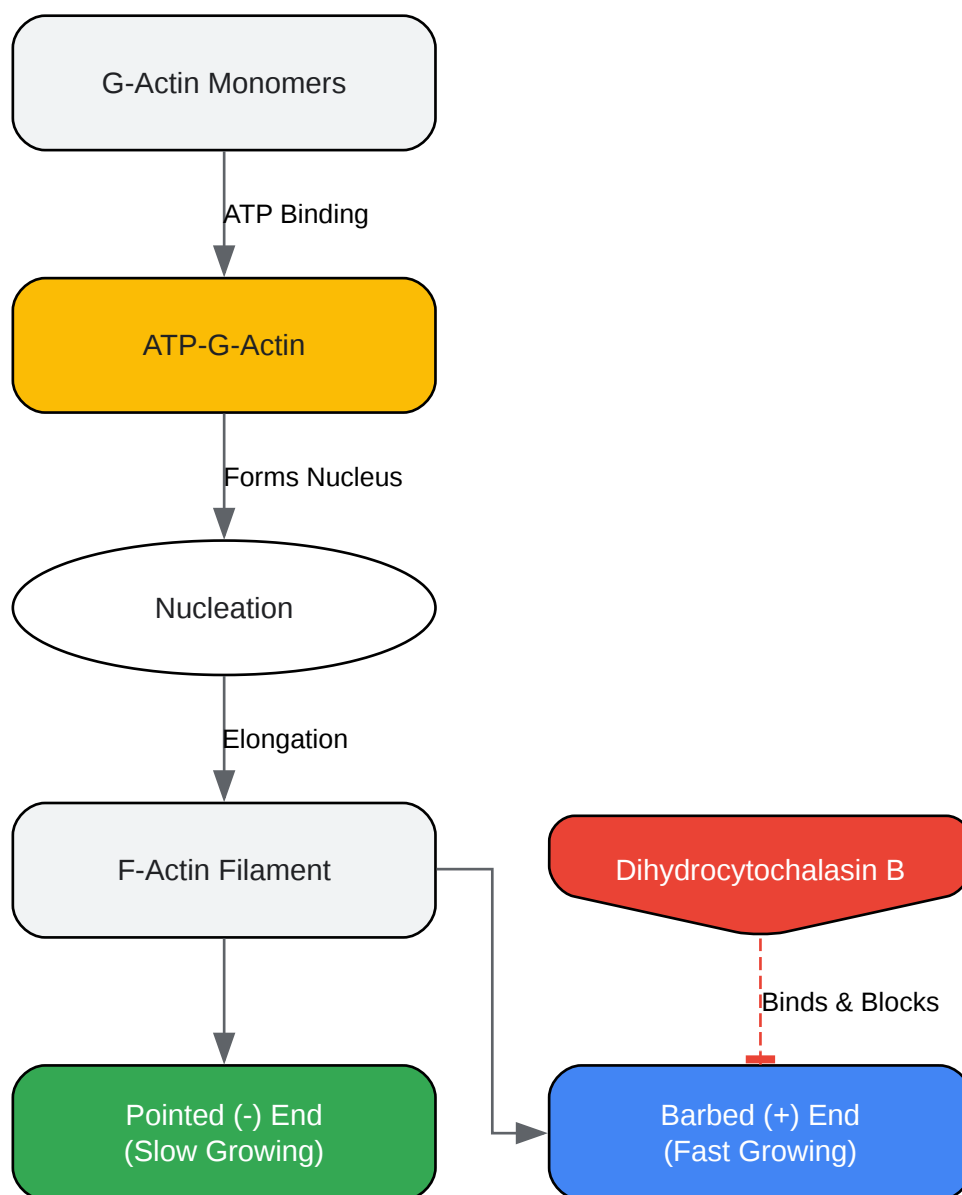
Note: Aqueous solutions of cytochalasins are not stable and should be prepared fresh for each experiment and not stored for more than one day.[\[7\]](#)

III. Mechanism of Action & Applications

Dihydrocytochalasin B exerts its biological effects primarily by disrupting the actin cytoskeleton. It binds to the fast-growing "barbed" end of actin filaments, which prevents the addition of new actin monomers and thereby inhibits filament elongation.[8] This disruption of actin dynamics interferes with numerous cellular processes.

Key Applications:

- **Inhibition of Cytokinesis:** By preventing the formation and contraction of the actin-based contractile ring, it effectively blocks cell division, leading to the accumulation of multinucleated cells.[1][5] A concentration of 10 μM is effective for blocking cleavage furrow formation in HeLa cells.[5]
- **Studying Cell Motility and Morphology:** It induces rapid changes in cell shape, causing cells to round up and detach.[1][2] This makes it a valuable tool for investigating the role of the actin cytoskeleton in cell migration, adhesion, and morphology.
- **Specific Actin Probe:** Unlike cytochalasin B, **dihydrocytochalasin B** does not inhibit glucose transport.[1][2][4] This specificity allows researchers to study actin-related phenomena without the confounding effects of altered cellular metabolism.
- **Cell Cycle Research:** It has been shown to arrest the cell cycle in the G1 phase.[5]



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Caption: Mechanism of actin polymerization inhibition.

IV. Experimental Protocols

Safety Precaution: Cytochalasins are regarded as highly toxic and potential teratogens. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or chemical fume hood to avoid direct contact and inhalation.

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

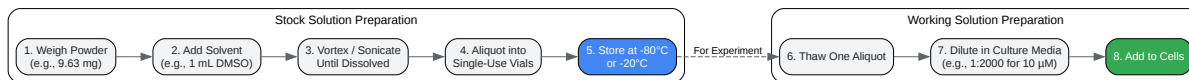
This protocol describes the preparation of a high-concentration stock solution for long-term storage.

Materials:

- **Dihydrocytochalasin B** (MW: 481.62 g/mol)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance and vortex mixer

Procedure:

- **Calculate Mass:** Determine the mass of **dihydrocytochalasin B** required. For 1 mL of a 20 mM stock solution:
 - $\text{Mass (mg)} = 20 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 481.62 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 9.63 \text{ mg}$
- **Weighing:** Carefully weigh out 9.63 mg of **dihydrocytochalasin B** powder and place it into a sterile vial.
- **Solubilization:** Add 1 mL of anhydrous DMSO to the vial.
- **Mixing:** Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.[\[4\]](#)
[\[6\]](#)
- **Aliquoting & Storage:** Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[\[4\]](#)[\[6\]](#)



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Caption: Workflow for preparing and using **Dihydrocytochalasin B**.

Protocol 2: General Protocol for Cytokinesis Inhibition Assay

This protocol provides a general guideline for treating cultured cells to observe the effects on cell division.

Materials:

- Adherent cells cultured in appropriate vessels (e.g., 6-well plates with coverslips)
- Complete cell culture medium
- 20 mM **Dihydrocytochalasin B** stock solution in DMSO
- Phosphate-Buffered Saline (PBS)
- Fixative (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Fluorescent stains (e.g., Phalloidin for F-actin, DAPI for nuclei)
- Fluorescence microscope

Procedure:

- **Cell Seeding:** Seed cells onto coverslips in a 6-well plate at a density that allows them to be approximately 50-60% confluent the next day. Allow cells to adhere and grow for 18-24

hours.

- Prepare Working Solution: Thaw an aliquot of the 20 mM **dihydrocytochalasin B** stock solution. Prepare the final working concentration by diluting the stock solution directly into pre-warmed complete cell culture medium.
 - Example for 10 μ M final concentration: Add 1 μ L of the 20 mM stock to 2 mL of medium (1:2000 dilution).
 - Control: Prepare a vehicle control by adding the same volume of DMSO to the medium (e.g., 1 μ L of DMSO to 2 mL of medium).
- Treatment: Remove the old medium from the cells and replace it with the medium containing **dihydrocytochalasin B** or the vehicle control.
- Incubation: Incubate the cells for a period appropriate to observe the desired effect. For cytokinesis inhibition, this may range from a few hours to 24 hours, depending on the cell line's doubling time.
- Fixation and Staining:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize with 0.1% Triton X-100 for 10 minutes.
 - Wash three times with PBS.
 - Stain with fluorescently-labeled phalloidin and DAPI according to the manufacturer's instructions to visualize the actin cytoskeleton and nuclei, respectively.
- Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Look for characteristic morphological changes, such as cell rounding and the presence of multinucleated cells in the treated group compared to the control.

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